molecular formula C23H31N5O3S B2876902 N-(2-methoxy-5-methylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 920388-05-2

N-(2-methoxy-5-methylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2876902
CAS RN: 920388-05-2
M. Wt: 457.59
InChI Key: ZCBLGVNGUOIILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-methylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H31N5O3S and its molecular weight is 457.59. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-methylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-methylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Receptor Affinity

Research has shown that certain derivatives, such as o-methoxyphenylpiperazine (MPP) derivatives containing imide moieties derived from NAN190, demonstrate high affinities for the serotonin 5-HT(1A) receptors. This suggests potential for these compounds in targeting serotonin receptors (Bojarski et al., 2004).

Antidepressant-like Properties

S32212, a related compound, has been shown to possess antidepressant-like properties. It exhibits a combined effect as a serotonin (5-HT)2C receptor inverse agonist and α2-adrenoceptor antagonist, with potential for improved mood and cognitive performance (Dekeyne et al., 2012).

Antagonistic Properties

Some analogues have been developed as potent and selective 5-HT(1B/1D) antagonists. These compounds show promise in the functional in vitro testing of 5-HT(1B/1D) antagonistic properties (Liao et al., 2000).

Tubulin Polymerization Inhibition

Certain derivatives, like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, inhibit tubulin polymerization, suggesting their utility in cancer therapy due to their antiproliferative activity towards human cancer cells (Minegishi et al., 2015).

ABCB1 Inhibition

Compounds with 2-[(3-methoxyphenylethyl)phenoxy] moiety linked to N-4-methylpiperazine have shown potent activity in inhibiting ABCB1, a protein often involved in multidrug resistance in cancer cells (Colabufo et al., 2008).

Methionine Synthase Inhibition

Derivatives of this compound have been explored for their potential as methionine synthase inhibitors, which could have implications in cancer treatment, as methionine is crucial for DNA synthesis in tumor cells (Elfekki et al., 2014).

Antimicrobial Activity

Some derivatives exhibit promising antimicrobial activity. This includes activities against both bacterial and fungal pathogens, indicating potential applications in treating infections (Patel & Patel, 2010).

Oxazolidinone Antibacterial Agents

As oxazolidinone analogs, certain derivatives have shown effectiveness against a variety of bacterial clinical isolates, indicating potential as novel antibacterial agents (Zurenko et al., 1996).

Antimalarial Activity

Related compounds have demonstrated significant antimalarial activity against Plasmodium berghei in mice, suggesting their potential in treating malaria (Werbel et al., 1986).

Neuroprotective Effects

Novel pyrano[3,2-c]chromene derivatives bearing a morpholine/phenylpiperazine moiety have shown significant neuroprotective effects against oxidative stress, which could have implications in neurodegenerative disease treatments (Sameem et al., 2017).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3S/c1-16-8-9-20(31-3)18(14-16)24-21(29)15-32-22-17-6-4-5-7-19(17)28(23(30)25-22)27-12-10-26(2)11-13-27/h8-9,14H,4-7,10-13,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBLGVNGUOIILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.